Methyl 2-bromo-2-(3-fluorophenyl)acetate
Overview
Description
Methyl 2-bromo-2-(3-fluorophenyl)acetate is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the second position and a fluorine atom at the third position. This compound is used in various chemical syntheses and has applications in scientific research and industry .
Mechanism of Action
Mode of Action
It is known that benzylic halides, such as this compound, can undergo nucleophilic substitution reactions .
Biochemical Pathways
It is known that indole derivatives, which have a similar structure to this compound, can affect a wide range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-2-(3-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(3-fluorophenyl)acetate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-2-(3-fluorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative conditions can convert the ester group to a carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenylacetic acid derivatives.
Reduction: Formation of 2-(3-fluorophenyl)ethanol.
Oxidation: Formation of 2-bromo-2-(3-fluorophenyl)acetic acid.
Scientific Research Applications
Methyl 2-bromo-2-(3-fluorophenyl)acetate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
- Methyl 2-(4-bromo-3-fluorophenyl)acetate
- Methyl 2-(3-bromo-2-fluorophenyl)acetate
- Methyl 2-bromo-2-(4-fluorophenyl)acetate
Comparison: Methyl 2-bromo-2-(3-fluorophenyl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the bromine and fluorine atoms affects the compound’s reactivity, making it suitable for particular synthetic applications and research studies .
Properties
IUPAC Name |
methyl 2-bromo-2-(3-fluorophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEFKRXVASGVAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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